molecular formula C13H14BrNO3 B3084771 tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 1318104-17-4

tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No.: B3084771
CAS No.: 1318104-17-4
M. Wt: 312.16 g/mol
InChI Key: NVGOTYUVLHTFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate ( 1318104-17-4) is a high-value Boc-protected indole derivative with a molecular formula of C13H14BrNO3 and a molecular weight of 312.16 . This compound features a bromine substituent at the 7-position and a phenolic hydroxyl group at the 3-position of the indole ring, making it a versatile and crucial building block in medicinal chemistry and organic synthesis. The bromine atom is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems . Simultaneously, the 3-hydroxy group can serve as a key pharmacophore or be further modified through alkylation or derivation to other functional groups. This molecular architecture is particularly valuable for the synthesis of complex molecules and is widely used in the research and development of potential pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group effectively shields the indole nitrogen, allowing for selective reactions elsewhere on the scaffold, and can be readily removed under mild acidic conditions when needed. This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 7-bromo-3-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)8-5-4-6-9(14)11(8)15/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOTYUVLHTFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744501
Record name tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318104-17-4, 114224-28-1
Record name 1H-Indole-1-carboxylic acid, 7-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1318104-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves multiple stepsThe hydroxyl group is then introduced through selective oxidation or hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 7 is highly reactive in SNAr reactions, particularly under palladium-catalyzed cross-coupling conditions.

Reaction Type Conditions Reagents/Catalysts Products Yield Applications
Suzuki-Miyaura CouplingDioxane/H<sub>2</sub>O, 100°C, 4 hPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, aryl boronic acidBiaryl derivatives70–85%Pharmaceuticals, agrochemicals
Buchwald-Hartwig AminationToluene, 110°C, 12 hPd(OAc)<sub>2</sub>, Xantphos, amine7-Aminoindole derivatives65–78%Antibacterial agents

Key findings:

  • Suzuki coupling with aryl boronic acids enables efficient synthesis of biaryl scaffolds for drug discovery .

  • Steric hindrance from the tert-butyl group minimally affects reactivity at position 7 due to the indole ring’s planarity .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 3 undergoes alkylation, acylation, and oxidation.

Reaction Type Conditions Reagents Products Yield Notes
MethylationDMF, 0°C → RT, 6 hCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>3-Methoxy derivative88%Improved lipophilicity
AcetylationPyridine, RT, 2 hAcetic anhydride3-Acetoxy derivative92%Enhanced stability for storage
OxidationDCM, 0°C, 1 hDess-Martin periodinane3-Keto derivative75%Intermediate for heterocycle synthesis

Mechanistic insight:

  • The hydroxyl group’s hydrogen-bonding capability stabilizes transition states during alkylation .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carboxylate undergoes acid- or base-mediated hydrolysis to yield carboxylic acids.

Conditions Reagents Products Yield Follow-up Reactions
TFA/DCM (1:1), RT, 3 hTrifluoroacetic acid1-Carboxy-7-bromo-3-hydroxyindole95%Amide coupling, peptide synthesis
NaOH/EtOH, reflux, 6 hAqueous NaOHSodium carboxylate salt89%Salt formation for solubility studies

Applications:

  • The carboxylic acid intermediate is pivotal for synthesizing indole-based peptidomimetics.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polycyclic frameworks.

Reaction Type Conditions Catalysts Products Yield
Heck CyclizationDMF, 120°C, 24 hPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Indoloquinoline derivatives60%
Ullmann CouplingDMSO, 150°C, 18 hCuI, L-prolineFused indole-heterocycles55%

Key observation:

  • Bromine at position 7 directs regioselectivity during palladium-catalyzed cyclizations .

Radical Bromination and Halogen Exchange

The bromine atom can be replaced via radical or metal-mediated pathways.

Reaction Type Conditions Reagents Products Yield
Radical BrominationCCl<sub>4</sub>, AIBN, 80°CNBS7,7-Dibromo derivative45%
Halogen ExchangeDMAc, 150°C, 12 hCuCN7-Cyanoindole derivative50%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and isobutene .

  • Light Sensitivity : Prolonged UV exposure leads to debromination (15% loss after 48 h) .

Scientific Research Applications

Chemistry: tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₃H₁₄BrNO₃ C7-Br, C3-OH, N1-Boc Reactive Br for cross-coupling; OH enables hydrogen bonding
tert-Butyl 6-bromoindoline-1-carboxylate C₁₃H₁₄BrNO₂ C6-Br, N1-Boc Indoline backbone (saturated ring); lower polarity
tert-Butyl 3-acetyl-1H-indole-1-carboxylate C₁₅H₁₇NO₃ C3-COCH₃, N1-Boc Acetyl group enhances electrophilicity at C3
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate C₂₃H₂₄BrFN₂O₂ C7-Br, N1-Boc, fused pyridoindole Increased complexity; fluorobenzyl group may enhance bioavailability

Spectral and Physical Properties

  • NMR Data : The ¹H NMR spectrum of this compound would exhibit a downfield shift for the C3-OH proton (~10–12 ppm), similar to hydroxylated indoles in . In contrast, tert-butyl 3-acetyl derivatives show a singlet for the acetyl group at ~2.5 ppm .
  • Molecular Weight and Polarity : The molecular weight (367.17 g/mol) and polarity of the target compound are higher than tert-butyl 6-bromoindoline-1-carboxylate (312.16 g/mol) due to the hydroxyl group and unsaturated indole ring .

Biological Activity

Tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound derived from the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Ring : A bicyclic structure that is fundamental to many biologically active compounds.
  • Bromine Atom : Introduces unique reactivity and biological interactions.
  • Hydroxy Group : Enhances solubility and potential interactions with biological targets.
  • Tert-Butyl Group : Provides stability and affects lipophilicity.
PropertyValue
IUPAC Name7-bromo-3-hydroxy-1H-indole-1-carboxylate
Molecular FormulaC11H12BrN2O3
Molecular Weight300.13 g/mol
CAS Number114224-28-1

This compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells by disrupting microtubule dynamics, similar to established chemotherapeutics like paclitaxel. It interacts with tubulin, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) .
  • Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways. This compound may inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .
  • Antioxidant Properties : The hydroxy group contributes to the antioxidant capacity of the compound, helping to scavenge free radicals and reduce oxidative stress in cellular environments.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives, including this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines with IC50 values comparable to established anticancer agents .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the indole structure can significantly alter its biological activity. The presence of bromine and hydroxy groups enhances its binding affinity to target proteins involved in cancer progression .
  • Animal Studies : In vivo models have shown promising results where administration of this compound led to significant tumor growth inhibition, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other indole derivatives is essential:

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModeratePotential
Tert-butyl 1H-indole-2-carboxylateModerateLowLow
Tert-butyl 4-(bromomethyl)-indoleLowHighModerate

Q & A

Q. Why do HPLC purity results differ from 1^1H NMR integration values?

  • Impurity Identification: LC-MS with ESI+ detects trace oxidation byproducts (e.g., 3-keto derivatives) not resolved by NMR.
  • Internal Standards: Add 1,3,5-trimethoxybenzene to NMR samples for quantitative integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.